1-Benzhydryloxy-3-methylamino-propan-2-ol

Catalog No.
S13338383
CAS No.
M.F
C17H21NO2
M. Wt
271.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzhydryloxy-3-methylamino-propan-2-ol

Product Name

1-Benzhydryloxy-3-methylamino-propan-2-ol

IUPAC Name

1-benzhydryloxy-3-(methylamino)propan-2-ol

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

InChI

InChI=1S/C17H21NO2/c1-18-12-16(19)13-20-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-19H,12-13H2,1H3

InChI Key

PFZAHEIPCJLKQW-UHFFFAOYSA-N

Canonical SMILES

CNCC(COC(C1=CC=CC=C1)C2=CC=CC=C2)O

1-Benzhydryloxy-3-methylamino-propan-2-ol, also known as a benzhydryl derivative, is a complex organic compound characterized by its unique structure that includes a benzhydryl group, a hydroxyl group, and a tertiary amine. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The chemical reactivity of 1-benzhydryloxy-3-methylamino-propan-2-ol encompasses several types of reactions:

  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles under suitable conditions.
  • Oxidation and Reduction: The hydroxyl group is susceptible to oxidation, potentially yielding carbonyl compounds. Conversely, the amine functionality can undergo reduction.
  • Formation of Salts: The amine can react with acids to form corresponding salts, which may enhance solubility and bioavailability.

Research indicates that 1-benzhydryloxy-3-methylamino-propan-2-ol exhibits significant biological activity. It has been studied for its potential as a:

  • Pharmacological Agent: The compound may act on neurotransmitter systems, particularly those involving serotonin and norepinephrine, suggesting antidepressant or anxiolytic properties.
  • Antitumor Activity: Preliminary studies have indicated that derivatives of this compound could possess anticancer properties by inhibiting tumor growth through various mechanisms.

The synthesis of 1-benzhydryloxy-3-methylamino-propan-2-ol typically involves several steps:

  • Formation of the Benzhydryl Group: This can be achieved through the reaction of benzophenone with an appropriate amine.
  • Introduction of Hydroxyl and Amino Groups: The subsequent steps involve the introduction of the hydroxyl and amino functionalities via nucleophilic addition or substitution reactions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Interaction studies involving 1-benzhydryloxy-3-methylamino-propan-2-ol have focused on its binding affinity to various receptors and enzymes. These studies help elucidate its mechanism of action and therapeutic potential. Key findings include:

  • Receptor Binding: Investigations into how this compound interacts with neurotransmitter receptors provide insights into its pharmacological effects.
  • Enzyme Inhibition: Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, further supporting its role in drug development.

Several compounds share structural similarities with 1-benzhydryloxy-3-methylamino-propan-2-ol, including:

Compound NameStructural FeaturesUnique Aspects
1-Benzyloxy-3-methylamino-propan-2-olContains a benzyloxy group instead of benzhydrylPotentially different pharmacological profile
1-(Diphenylmethyl)-3-methylamino-propan-2-olFeatures diphenylmethyl groupEnhanced lipophilicity may affect bioavailability
1-(Phenyl)-3-methylamino-propan-2-olSimpler phenyl substitutionMay exhibit different receptor interactions

Uniqueness

The uniqueness of 1-benzhydryloxy-3-methylamino-propan-2-ol lies in its combination of structural elements that provide both hydrophobic and hydrophilic characteristics, enhancing its ability to interact with biological targets effectively. This balance may contribute to its potential efficacy in treating conditions related to neurotransmitter imbalances.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

271.157228913 g/mol

Monoisotopic Mass

271.157228913 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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